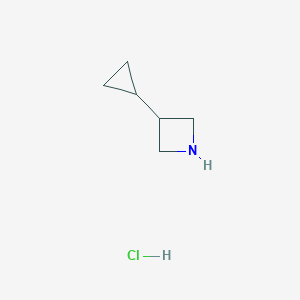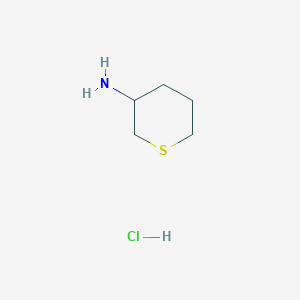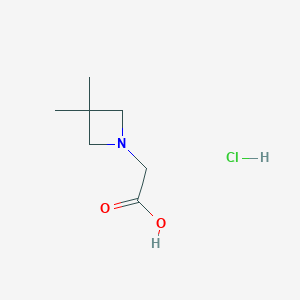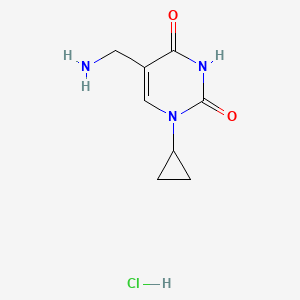
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride (ACPDH) is a synthetic compound that has recently been studied for its potential applications in laboratory experiments and scientific research. ACPDH is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is composed of two nitrogen atoms and four carbon atoms. ACPDH has been found to possess both biochemical and physiological effects, and can be used to study a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Methodologies : Pyrimidine derivatives, including compounds structurally similar to 5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride, have been synthesized through various chemical reactions. For instance, the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione involved the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with diethylamine and formaldehyde in ethanol (Dong, 2010).
- Structural Characterization : The molecular structure of pyrimidine derivatives has been confirmed through various spectroscopic methods and crystallography, providing detailed insights into their molecular configurations (Barakat et al., 2016).
Biological Activities
- Anti-inflammatory Activity : Certain pyrimidine derivatives have shown remarkable anti-inflammatory activity, as evidenced by the mouse ear swelling test (Dong, 2010).
- Potential as Pharmaceutical Agents : Some pyrimidine derivatives have been evaluated for their potential use as pharmaceutical agents, including their synthesis under environmentally friendly conditions and their potential biological activities (Brahmachari et al., 2020).
Applications in Drug Discovery
- Drug Discovery and Design : The unique structural features of pyrimidine derivatives make them suitable candidates for drug discovery, particularly in designing inhibitors for various biological targets. For example, 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione has been identified as an inhibitor scaffold of HIV reverse transcriptase (Tang et al., 2017).
Chemical Reactions and Transformations
- Chemical Transformations : Pyrimidine derivatives undergo various chemical reactions, leading to the formation of new compounds with potential applications in medicinal chemistry (Klappa et al., 2002).
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-3-5-4-11(6-1-2-6)8(13)10-7(5)12;/h4,6H,1-3,9H2,(H,10,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPADYPCJZNLIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)NC2=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

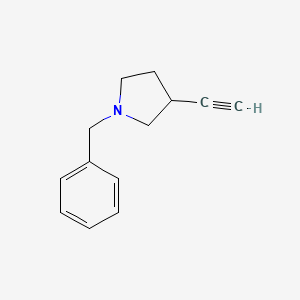

amine](/img/structure/B1382506.png)
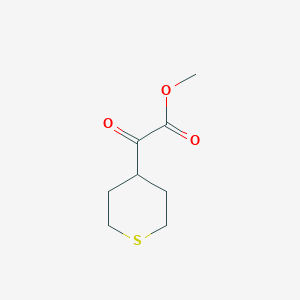
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)
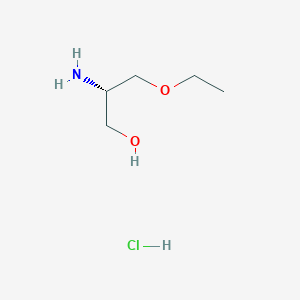

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)
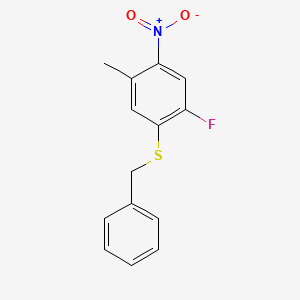

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)
